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molecular formula C13H12OS B8605289 2-[2-(Methylthio)acetyl]naphthalene

2-[2-(Methylthio)acetyl]naphthalene

Cat. No. B8605289
M. Wt: 216.30 g/mol
InChI Key: NZJPTLBWWRPAAT-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

The procedure is as in Example 4 for the preparation of α-methylthioacetophenone, starting with 2-(2-bromoacetyl)naphthalene (12.5 g) and sodium methanethiolate (3.5 g) in ethanol (100 cc). 2-[2-(Methylthio)acetyl]naphthalene (8 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Name
α-methylthioacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[C:3](C1C=CC=CC=1)=[S:4].Br[CH2:12][C:13]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=1)=[O:14].C[S-].[Na+]>C(O)C>[CH3:3][S:4][CH2:12][C:13]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=1)=[O:14] |f:2.3|

Inputs

Step One
Name
α-methylthioacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=S)C1=CC=CC=C1
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC2=CC=CC=C2C=C1
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSCC(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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